molecular formula C23H24N2O B5822970 N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide

N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B5822970
M. Wt: 344.4 g/mol
InChI Key: BGOXZFHZHIOHKK-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic organic compound that features a naphthalene core linked to a phenyl ring substituted with a 4-methylpiperidine moiety

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-17-12-14-25(15-13-17)22-9-5-4-8-21(22)24-23(26)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOXZFHZHIOHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Naphthalene-2-carboxylic Acid Derivative: This can be achieved through Friedel-Crafts acylation of naphthalene with a suitable acyl chloride.

    Coupling with 2-(4-methylpiperidin-1-yl)phenylamine: The carboxylic acid derivative is then coupled with 2-(4-methylpiperidin-1-yl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene core may facilitate binding through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific combination of a naphthalene core and a 4-methylpiperidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

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